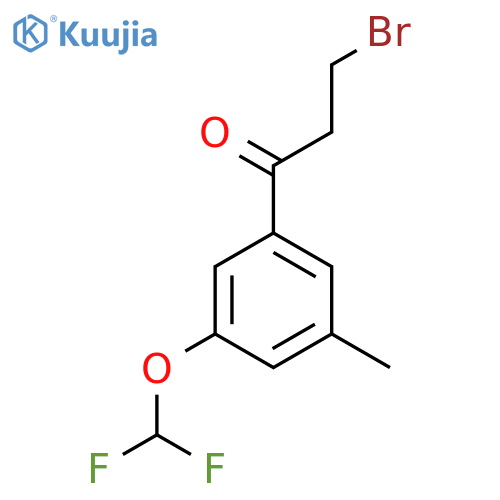

Cas no 1805758-61-5 (3-Bromo-1-(3-(difluoromethoxy)-5-methylphenyl)propan-1-one)

3-Bromo-1-(3-(difluoromethoxy)-5-methylphenyl)propan-1-one 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-1-(3-(difluoromethoxy)-5-methylphenyl)propan-1-one

-

- インチ: 1S/C11H11BrF2O2/c1-7-4-8(10(15)2-3-12)6-9(5-7)16-11(13)14/h4-6,11H,2-3H2,1H3

- InChIKey: VSOAPZXYYNZIBV-UHFFFAOYSA-N

- SMILES: BrCCC(C1C=C(C=C(C)C=1)OC(F)F)=O

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 4

- 重原子数量: 16

- 回転可能化学結合数: 5

- 複雑さ: 236

- XLogP3: 3.6

- トポロジー分子極性表面積: 26.3

3-Bromo-1-(3-(difluoromethoxy)-5-methylphenyl)propan-1-one Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010006684-1g |

3-Bromo-1-(3-(difluoromethoxy)-5-methylphenyl)propan-1-one |

1805758-61-5 | 97% | 1g |

1,519.80 USD | 2021-07-06 |

3-Bromo-1-(3-(difluoromethoxy)-5-methylphenyl)propan-1-one 関連文献

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632

-

Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437

-

Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963

-

Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

3-Bromo-1-(3-(difluoromethoxy)-5-methylphenyl)propan-1-oneに関する追加情報

Introduction to 3-Bromo-1-(3-(difluoromethoxy)-5-methylphenyl)propan-1-one (CAS No. 1805758-61-5) in Modern Chemical Research

3-Bromo-1-(3-(difluoromethoxy)-5-methylphenyl)propan-1-one, identified by its Chemical Abstracts Service (CAS) number 1805758-61-5, is a compound of significant interest in the realm of pharmaceutical and chemical synthesis. This molecule, characterized by its brominated aromatic ring and unique fluorinated methoxy substituent, has garnered attention due to its structural complexity and potential applications in the development of novel bioactive agents.

The structural framework of 3-Bromo-1-(3-(difluoromethoxy)-5-methylphenyl)propan-1-one encompasses a propionone core linked to a phenyl ring substituted with both a bromine atom and a difluoromethoxy group. The presence of these functional groups imparts distinct reactivity, making it a valuable intermediate in organic synthesis. Specifically, the bromine atom facilitates cross-coupling reactions, while the difluoromethoxy group introduces electronic and steric effects that can modulate biological activity.

In recent years, there has been growing interest in fluorinated compounds due to their enhanced metabolic stability and improved pharmacokinetic profiles. The incorporation of difluoromethoxy groups into pharmaceuticals has been shown to enhance binding affinity and selectivity, attributes that are critical for drug development. For instance, studies have demonstrated that fluorinated analogs of existing drugs often exhibit superior efficacy with reduced side effects. This trend underscores the importance of compounds like 3-Bromo-1-(3-(difluoromethoxy)-5-methylphenyl)propan-1-one in medicinal chemistry.

The synthesis of 3-Bromo-1-(3-(difluoromethoxy)-5-methylphenyl)propan-1-one involves multi-step organic transformations, typically starting from commercially available precursors. Key steps include bromination of a phenyl derivative, followed by selective methylation and introduction of the difluoromethoxy group. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques are essential for ensuring that the final product meets the stringent requirements of pharmaceutical applications.

One of the most compelling aspects of 3-Bromo-1-(3-(difluoromethoxy)-5-methylphenyl)propan-1-one is its potential as a scaffold for drug discovery. Researchers have leveraged its structural features to design molecules with targeted biological activities. For example, derivatives of this compound have been investigated for their anti-inflammatory and anticancer properties. The bromine substituent allows for further functionalization via Suzuki or Buchwald-Hartwig couplings, enabling the creation of diverse libraries of bioactive molecules.

The role of computational chemistry in optimizing the synthesis and properties of 3-Bromo-1-(3-(difluoromethoxy)-5-methylphenyl)propan-1-one cannot be overstated. Molecular modeling techniques have been used to predict reaction outcomes and identify optimal conditions for synthesis. Additionally, virtual screening methods have helped in identifying potential lead compounds derived from this scaffold. These computational approaches are integral to modern drug discovery pipelines, reducing both time and cost associated with experimental trials.

Recent advances in analytical chemistry have also contributed to a deeper understanding of 3-Bromo-1-(3-(difluoromethoxy)-5-methylphenyl)propan-1-one's behavior. Techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy provide detailed insights into its molecular structure and purity. These analytical tools are crucial for ensuring that the compound meets regulatory standards before it can be used in pharmaceutical formulations.

The impact of 3-Bromo-1-(3-(difluoromethoxy)-5-methylphenyl)propan-1-one extends beyond academic research; it holds promise for industrial applications as well. Its versatility as a synthetic intermediate makes it valuable for producing fine chemicals and specialty materials. Moreover, the growing demand for fluorinated compounds in agrochemicals suggests that this molecule could play a role in developing next-generation pesticides and herbicides.

In conclusion, 3-Bromo-1-(3-(difluoromethoxy)-5-methylphenyl)propan-1-one (CAS No. 1805758-61-5) is a multifaceted compound with significant potential in pharmaceutical research and industrial chemistry. Its unique structural features, coupled with advanced synthetic methodologies and computational tools, make it a cornerstone in modern chemical innovation. As research continues to uncover new applications for this molecule, its importance is likely to grow even further.

1805758-61-5 (3-Bromo-1-(3-(difluoromethoxy)-5-methylphenyl)propan-1-one) Related Products

- 851095-78-8(N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide)

- 2034530-16-8(3-(5-chloropyrimidin-2-yl)oxy-N-(4-methoxyphenyl)piperidine-1-carboxamide)

- 2172281-72-8(5-{3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid)

- 2138119-18-1(3-bromo-2-cyclopentyl-7-cyclopropylimidazo1,2-apyridine)

- 2580235-25-0(2-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic acid)

- 101975-15-9(Ethanone,1-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-)

- 1546168-16-4(2-fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine)

- 869335-22-8(6-Chloro-4-nitro-1-((2-(trimethylsilyl)ethoxy)-methyl)-1H-pyrrolo2,3-bpyridine)

- 2137826-11-8(1H-Indene-5-carboxamide, 2-amino-N-ethyl-2,3-dihydro-)

- 4920-34-7(1,2,4-Trifluoro-3-methoxybenzene)